

Safety Data Sheet: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(1-(Tert-

Compound Name: *butoxycarbonyl)piperidin-4-yl)benzoic acid*

Cat. No.: B131327

[Get Quote](#)

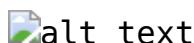
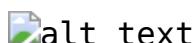
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical.

Chemical Identity and Properties

4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a synthetic organic compound commonly used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Its physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	149353-75-3	
Molecular Formula	C ₁₇ H ₂₃ NO ₄	
Molecular Weight	305.37 g/mol	
Appearance	White to off-white powder or crystals	
Storage Temperature	2-8°C	



Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, skin sensitization, and aquatic toxicity.

GHS Classification

Hazard Class	Category
Skin Irritation	2
Eye Irritation	2
Skin Sensitization	1
Hazardous to the aquatic environment, acute hazard	1
Hazardous to the aquatic environment, long-term hazard	1

Pictograms:

Signal Word: Warning

Hazard Statements

- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P264: Wash skin thoroughly after handling.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P273: Avoid release to the environment.
- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P391: Collect spillage.
- P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for **4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid** are not readily available in the public domain. The hazard classifications are based on data from similar compounds or from non-animal testing methods. The primary toxicological concerns are local effects on the skin and eyes and the potential for skin sensitization.

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects (H410). Specific ecotoxicity data (e.g., EC50 for algae or daphnia, LC50 for fish) are not publicly available. Due to its classification, release into the environment should be strictly avoided. Information regarding its potential for biodegradation and bioaccumulation is not available.

Experimental Protocols

The following sections describe the general principles of experimental protocols that are typically used to assess the hazards identified for this chemical. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing

The potential for skin irritation is typically assessed using in vitro methods on reconstructed human epidermis models, following OECD Test Guideline 439.

Methodology:

- A reconstructed human epidermis tissue is treated topically with the test chemical (as a solid or in a suitable solvent).
- The tissue is incubated for a defined period (e.g., 60 minutes).
- After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
- Cell viability is then determined using a cell viability assay, such as the MTT assay.

- A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing

In vitro methods are also the preferred approach for determining eye irritation potential, in line with OECD Test Guidelines such as OECD 492 (Reconstructed human Cornea-like Epithelium test method).

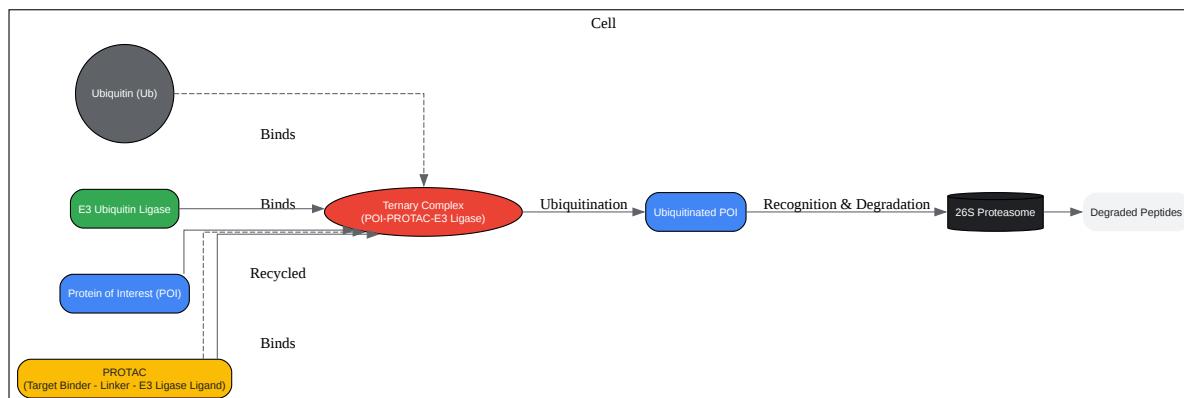
Methodology:

- A reconstructed human cornea-like epithelium tissue is exposed to the test chemical.
- The exposure period is typically short (e.g., 30 minutes).
- Following exposure and rinsing, the tissue is incubated for a post-exposure period.
- Cell viability is measured, and a significant reduction below a defined threshold indicates the potential for eye irritation.

Skin Sensitization Testing

The assessment of skin sensitization potential involves a tiered approach using a combination of in chemico and in vitro methods that address key events in the adverse outcome pathway for skin sensitization, as outlined in various OECD guidelines (e.g., OECD 442C, 442D, 442E).

Key Events and Corresponding Assays:

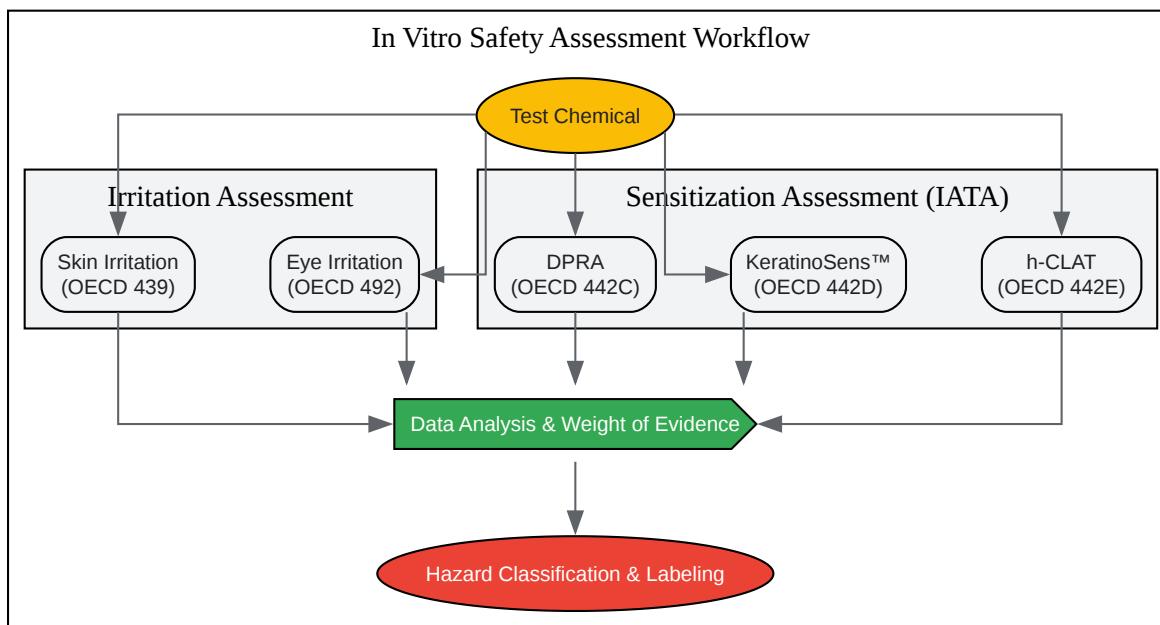

- Key Event 1: Covalent binding to proteins. Assessed by methods like the Direct Peptide Reactivity Assay (DPRA) (OECD 442C).
- Key Event 2: Keratinocyte activation. Assessed by assays like the KeratinoSens™ or LuSens™ tests (OECD 442D).
- Key Event 3: Dendritic cell activation. Assessed by methods such as the human Cell Line Activation Test (h-CLAT) (OECD 442E).

A weight-of-evidence approach combining results from these different assays is used to classify a substance as a skin sensitizer.

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid serves as a linker in PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of a PROTAC molecule.

General Workflow for In Vitro Safety Assessment

The following diagram illustrates a typical workflow for assessing the skin and eye irritation and skin sensitization potential of a chemical like **4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid** using in vitro methods.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro safety assessment.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Handling:

- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Provide appropriate exhaust ventilation at places where dust is formed.

First Aid Measures:

- If on skin: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures:

- Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous combustion products: Carbon oxides, nitrogen oxides.

Accidental Release Measures:

- Use personal protective equipment.
- Avoid dust formation.
- Sweep up and shovel. Keep in suitable, closed containers for disposal.

- Do not let product enter drains.

Stability and Reactivity

- Reactivity: No data available.
- Chemical stability: Stable under recommended storage conditions.
- Conditions to avoid: No data available.
- Incompatible materials: Strong oxidizing agents.
- Hazardous decomposition products: Under fire conditions, forms carbon oxides and nitrogen oxides.
- To cite this document: BenchChem. [Safety Data Sheet: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131327#4-1-tert-butoxycarbonyl-piperidin-4-yl-benzoic-acid-safety-data-sheet\]](https://www.benchchem.com/product/b131327#4-1-tert-butoxycarbonyl-piperidin-4-yl-benzoic-acid-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com